![molecular formula C8H16N2O2 B1461251 3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one CAS No. 1154141-58-8](/img/structure/B1461251.png)
3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one” consists of a piperidine ring attached to a propanone group with an amino group. The exact 3D structure and other details are not available in the current resources.Physical And Chemical Properties Analysis
The compound is expected to be a solid or semi-solid or liquid or lump at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
- Enzymatic Catalysis for β-hydroxy-α-amino Acid Synthesis: Research demonstrates the utility of recombinant d-Threonine aldolase enzymes in synthesizing chiral β-hydroxy-α-amino acids, pivotal intermediates for developing active pharmaceutical ingredients (APIs). This enzymatic approach highlights the compound's relevance in facilitating high-yield and selective synthesis processes, showcasing its application in medicinal chemistry and drug development (Goldberg et al., 2015).
- Innovative Biocatalytic Approaches: The compound is instrumental in enantioselective biocatalytic pathways, such as the synthesis of 5-hydroxypiperidinone-derived N,N-acetals, illustrating its potential in the creation of biologically active molecules through novel reductive amination of nitriles (Vink et al., 2003).
Applications in Natural Product Synthesis and Medicinal Chemistry
- Natural Product Synthesis: The 3-hydroxypiperidine scaffold, closely related to the compound , is a crucial element in synthesizing bioactive compounds and natural products. Its structural motif is widely incorporated into various medicinal compounds, underscoring its significance in drug design and development (Wijdeven et al., 2010).
- Polymeric Materials for Medical Applications: Modified hydrogels incorporating amine compounds, including structures akin to 3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one, have shown enhanced thermal stability and significant antibacterial and antifungal activities. These findings highlight the compound's relevance in developing new materials with potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound should be stored at room temperature in a dark place and under an inert atmosphere . It has been classified with the GHS07 and GHS05 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapors and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
3-amino-1-(3-hydroxypiperidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHVOWYZCBFZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.